molecular formula C21H23N3O5 B11827453 (4aR,6S,7R,8R,8aS)-7-azido-8-(benzyloxy)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxine

(4aR,6S,7R,8R,8aS)-7-azido-8-(benzyloxy)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxine

Cat. No.: B11827453
M. Wt: 397.4 g/mol
InChI Key: SHJHXHNDUANYHU-YVYPMRBHSA-N
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Description

The compound (4aR,6S,7R,8R,8aS)-7-azido-8-(benzyloxy)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxine is a complex organic molecule with potential applications in various fields of scientific research. This compound features a unique structure characterized by multiple chiral centers, an azido group, and a benzyloxy substituent, making it an interesting subject for synthetic and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4aR,6S,7R,8R,8aS)-7-azido-8-(benzyloxy)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxine typically involves multiple steps, starting from readily available precursors. The key steps in the synthesis include:

    Formation of the Hexahydropyrano[3,2-d][1,3]dioxine Core: This step involves the cyclization of a suitable diol with a dihalide under basic conditions to form the hexahydropyrano[3,2-d][1,3]dioxine ring system.

    Introduction of the Azido Group: The azido group can be introduced via nucleophilic substitution of a suitable leaving group (e.g., tosylate) with sodium azide.

    Benzyloxy and Methoxy Substitution: The benzyloxy and methoxy groups are typically introduced through etherification reactions using benzyl bromide and methyl iodide, respectively, in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(4aR,6S,7R,8R,8aS)-7-azido-8-(benzyloxy)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxine can undergo various chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The benzyloxy and methoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles such as thiols, amines, or alcohols in the presence of a base.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: As a probe for studying biological processes involving azido groups, such as click chemistry applications.

    Medicine: Potential use in drug discovery and development, particularly for targeting specific biological pathways.

    Industry: Applications in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4aR,6S,7R,8R,8aS)-7-azido-8-(benzyloxy)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxine depends on its specific application. For example:

    In Click Chemistry: The azido group can undergo a cycloaddition reaction with alkynes to form triazoles, which are useful in bioconjugation and material science.

    In Drug Discovery: The compound may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity.

Comparison with Similar Compounds

Similar Compounds

  • (4aR,6S,7R,8R,8aS)-7,8-bis(benzyloxy)-2,2-di-tert-butyl-6-(phenylthio)hexahydropyrano[3,2-d][1,3,2]dioxasiline
  • N-((4aR,6S,7R,8R,8aS)-6-(Benzyloxy)-8-hydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide

Uniqueness

The presence of the azido group in (4aR,6S,7R,8R,8aS)-7-azido-8-(benzyloxy)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxine makes it particularly unique compared to similar compounds. This functional group allows for specific reactions, such as click chemistry, which are not possible with other similar compounds.

Properties

Molecular Formula

C21H23N3O5

Molecular Weight

397.4 g/mol

IUPAC Name

(4aR,6S,7R,8R,8aS)-7-azido-6-methoxy-2-phenyl-8-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine

InChI

InChI=1S/C21H23N3O5/c1-25-21-17(23-24-22)19(26-12-14-8-4-2-5-9-14)18-16(28-21)13-27-20(29-18)15-10-6-3-7-11-15/h2-11,16-21H,12-13H2,1H3/t16-,17-,18-,19-,20?,21+/m1/s1

InChI Key

SHJHXHNDUANYHU-YVYPMRBHSA-N

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)OCC4=CC=CC=C4)N=[N+]=[N-]

Canonical SMILES

COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OCC4=CC=CC=C4)N=[N+]=[N-]

Origin of Product

United States

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